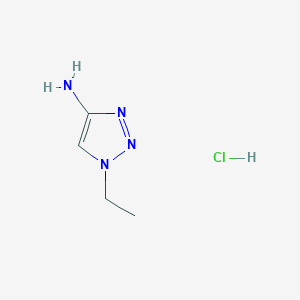
4-Hydroxy-7-methoxy-1H-quinolin-2-one
Descripción general
Descripción
“4-Hydroxy-7-methoxy-1H-quinolin-2-one” is a compound with the empirical formula C10H9NO3 . It is part of the 4-Hydroxy-2-quinolones class of compounds, which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-quinolones, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, has been the subject of many publications . These compounds are synthesized from easily available quinoline-N-oxides . This photocatalytic method is highly atom economical, with low catalyst loading, high yield, and no undesirable by-product .Molecular Structure Analysis
The molecular weight of “4-Hydroxy-7-methoxy-1H-quinolin-2-one” is 191.18 . The SMILES string representation of this compound is OC(C1=CC=C(C=C1N2)OC)=CC2=O .Chemical Reactions Analysis
4-Hydroxy-2-quinolones, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, are used in the synthesis of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .Physical And Chemical Properties Analysis
The compound “4-Hydroxy-7-methoxy-1H-quinolin-2-one” is a solid . Its predicted density is 1.355±0.06 g/cm3 . The melting point is around 339-340 °C, and the predicted boiling point is 429.5±45.0 °C .Aplicaciones Científicas De Investigación
1. Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Application Summary: Quinolin-2-one and phenanthridin-6-one derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Methods of Application: The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . For instance, Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
- Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .
2. Pharmaceutical and Biological Activities
- Application Summary: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, anti-allergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition and antitumor activities .
3. Antioxidant and Anti-inflammatory Agents
- Application Summary: N-substituted-4-hydroxy-2-quinolinones and quinolinone–carboxamides have been synthesized to investigate their potential dual-acting role as antioxidant and anti-inflammatory agents .
4. Synthesis of Heteroannulated Quinolones
- Application Summary: The quinolones and their heteroannulated derivatives have high importance due to their diverse spectrum of biological activities . This includes the synthesis of diverse quinolone-based scaffolds .
- Results or Outcomes: The outcomes would also depend on the specific activity being investigated. In the case of synthesis of heteroannulated quinolones, for example, the outcome might be a measure of the compound’s effectiveness at synthesizing diverse quinolone-based scaffolds .
5. Visible Light Mediated Synthesis
- Application Summary: Quinolin-2 (1 H)-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline- N -oxides has been presented .
- Results or Outcomes: The outcomes would also depend on the specific activity being investigated. In the case of visible light mediated synthesis, for example, the outcome might be a measure of the compound’s effectiveness at synthesizing quinolin-2 (1 H)-ones .
6. Synthesis of Related Four-Membered to Seven-Membered Heterocycles
- Application Summary: This class of compounds has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Results or Outcomes: The outcomes would also depend on the specific activity being investigated. In the case of synthesis of related four-membered to seven-membered heterocycles, for example, the outcome might be a measure of the compound’s effectiveness at synthesizing related four-membered to seven-membered heterocycles .
Safety And Hazards
Direcciones Futuras
The interesting pharmaceutical and biological activities of 4-Hydroxy-2-quinolones make them valuable in drug research and development . Therefore, it is expected that more research will be conducted on these compounds, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, to explore their potential applications in medicine.
Propiedades
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methoxy-1H-quinolin-2-one | |
CAS RN |
27037-34-9 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
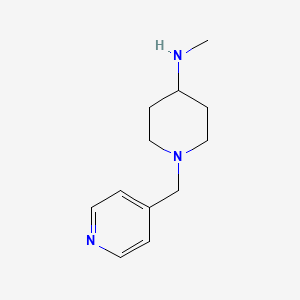

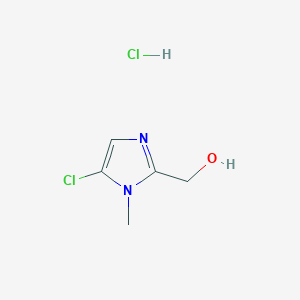
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)

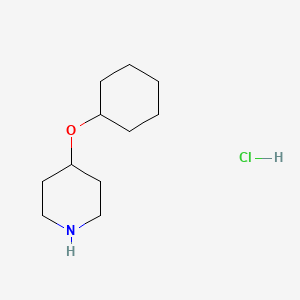
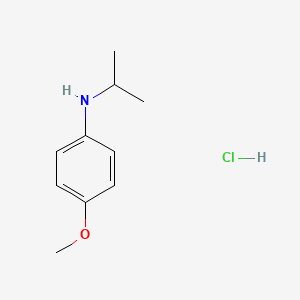
![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

